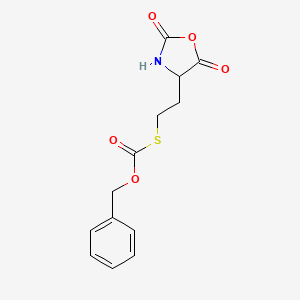
2-(Chlorocarbonyl)allylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorocarbonyl)allylacetate is an organic compound characterized by the presence of a chlorocarbonyl group and an allyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorocarbonyl)allylacetate typically involves the reaction of allyl acetate with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows: [ \text{CH}_2=\text{CHCH}_2\text{OCOCH}_3 + \text{COCl}_2 \rightarrow \text{CH}_2=\text{CHCH}_2\text{OCOCH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring efficient mixing and temperature control. The use of phosgene gas requires stringent safety measures due to its toxicity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chlorocarbonyl)allylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted allyl acetates.
Hydrolysis: Formation of allyl alcohol and acetic acid.
Oxidation: Formation of epoxides.
Reduction: Formation of allyl alcohols.
Aplicaciones Científicas De Investigación
2-(Chlorocarbonyl)allylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chlorocarbonyl)allylacetate involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing hydrolysis to release active intermediates.
Comparación Con Compuestos Similares
Allyl Acetate: Similar structure but lacks the chlorocarbonyl group.
Chlorocarbonyl Compounds: Such as chloroformates and chlorocarbonyl chlorides, which share the reactive chlorocarbonyl group.
Uniqueness: 2-(Chlorocarbonyl)allylacetate is unique due to the combination of the allyl acetate moiety and the chlorocarbonyl group, providing a versatile platform for various chemical transformations
Propiedades
Fórmula molecular |
C6H7ClO3 |
|---|---|
Peso molecular |
162.57 g/mol |
Nombre IUPAC |
2-carbonochloridoylprop-2-enyl acetate |
InChI |
InChI=1S/C6H7ClO3/c1-4(6(7)9)3-10-5(2)8/h1,3H2,2H3 |
Clave InChI |
CGVXGIYNUYWUTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



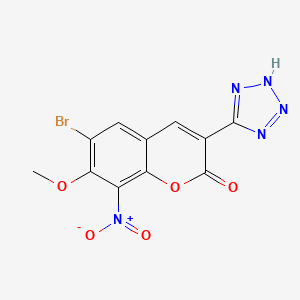
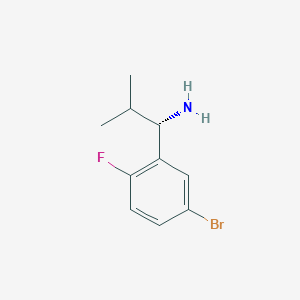
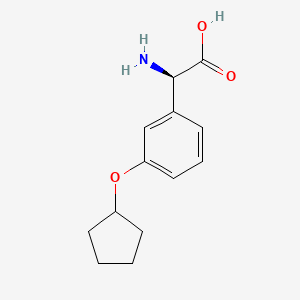
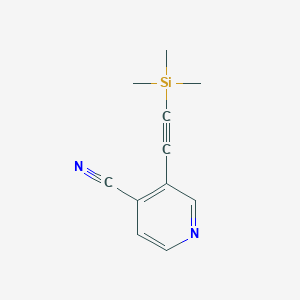

![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)
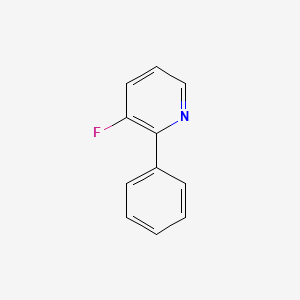
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
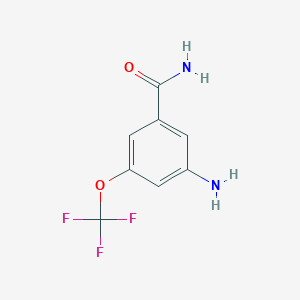

![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
